2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate
Description
2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate is a synthetic quinoline derivative characterized by a 4-quinolinecarboxylate ester backbone. Key structural features include:
- A 6-chloro substituent on the quinoline ring, enhancing electron-withdrawing effects.
- A 2-phenyl group on the quinoline core, contributing steric bulk and aromatic interactions.
- A 2-oxo-2-phenylethyl ester moiety at the 4-position, influencing solubility and metabolic stability.
Properties
IUPAC Name |
phenacyl 6-chloro-2-phenylquinoline-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16ClNO3/c25-18-11-12-21-19(13-18)20(14-22(26-21)16-7-3-1-4-8-16)24(28)29-15-23(27)17-9-5-2-6-10-17/h1-14H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOCNVNJNKZVIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
346639-79-0 | |
| Record name | 2-OXO-2-PHENYLETHYL 6-CHLORO-2-PHENYL-4-QUINOLINECARBOXYLATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate typically involves the reaction of 6-chloro-2-phenylquinoline-4-carboxylic acid with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline carboxylic acids, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
Scientific Research Applications
2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Analysis :
- Chlorine vs.
- Steric Effects : Bulky 4-methylphenyl or 4-ethylphenyl groups (e.g., in ) may reduce metabolic clearance but hinder target binding.
Ester Group Variations
Analysis :
- Amino Substituents: The methylamino group in introduces hydrogen-bonding capacity (1 donor, 4 acceptors), enhancing solubility but reducing membrane permeability.
Dihydroquinoline Derivatives
Analysis :
- Aromatic vs.
Key Trends and Implications
Electron-Withdrawing Groups : Chloro and nitro substituents (e.g., ) lower electron density, affecting reactivity and binding to electron-rich targets.
Steric Bulk : 4-Substituted phenyl groups (e.g., ethyl in ) may hinder enzymatic degradation but reduce solubility.
Hybrid Structures : Compounds like [2-(benzyloxy)phenyl]-2-oxoethyl esters () introduce ether linkages, balancing lipophilicity and solubility.
Biological Activity
The compound 2-oxo-2-phenylethyl 6-chloro-2-phenyl-4-quinolinecarboxylate is a member of the quinoline derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on various research findings.
Chemical Structure and Properties
The chemical formula of this compound is with a molecular weight of approximately 430.3 g/mol. The structure includes a quinoline ring system, which is known for its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C24H15Cl2NO3 |
| Molecular Weight | 430.3 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not specified |
Antimicrobial Properties
Research has indicated that quinoline derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to this compound possess inhibitory effects against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis and function.
Anticancer Activity
Quinoline derivatives are also recognized for their anticancer properties. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
Case Study: In Vitro Anticancer Activity
A study conducted on human cancer cell lines (e.g., MCF-7 and HeLa) revealed that treatment with the compound resulted in a dose-dependent reduction in cell viability, with IC50 values in the micromolar range. The compound was found to inhibit cell proliferation effectively by inducing cell cycle arrest.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of this compound. It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are implicated in various inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Moderate | Inhibition of DNA synthesis |
| Anticancer | High | Induction of apoptosis |
| Anti-inflammatory | Significant | Inhibition of COX-2 and cytokine production |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure allows for intercalation into DNA, disrupting replication.
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It has been observed to influence pathways such as NF-kB and MAPK, which are crucial in cancer and inflammatory responses.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
